4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid
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Overview
Description
4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethyl, fluoro, and methoxy functional groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid typically involves the introduction of difluoromethyl and fluoro groups onto a benzoic acid derivative. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the development of environmentally benign difluorocarbene reagents has streamlined the industrial synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or nucleophile-substituted derivatives .
Scientific Research Applications
4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated nature enhances its metabolic stability and bioavailability, making it useful in biological studies and drug development.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethyl)-2-methoxybenzoic acid
- 5-Fluoro-2-methoxybenzoic acid
- 4-(Trifluoromethyl)-5-fluoro-2-methoxybenzoic acid
Uniqueness
4-(Difluoromethyl)-5-fluoro-2-methoxybenzoic acid is unique due to the specific combination of difluoromethyl, fluoro, and methoxy groups attached to the benzoic acid core. This unique structure imparts distinct chemical and biological properties, such as enhanced metabolic stability and bioavailability, compared to other similar compounds .
Properties
IUPAC Name |
4-(difluoromethyl)-5-fluoro-2-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-7-3-4(8(11)12)6(10)2-5(7)9(13)14/h2-3,8H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEANDIAQOSABY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(F)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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